molecular formula C21H26ClN3O4S B11133459 N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-4-ylmethyl)glycinamide

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-4-ylmethyl)glycinamide

Cat. No.: B11133459
M. Wt: 452.0 g/mol
InChI Key: XCHLNZXNDMDKHW-UHFFFAOYSA-N
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Description

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-4-ylmethyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group, a cyclohexyl group, and a pyridinylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-4-ylmethyl)glycinamide typically involves multiple steps:

    Formation of the Sulfonyl Chloride Intermediate: The initial step involves the chlorination of 3-chloro-4-methoxybenzenesulfonic acid to form 3-chloro-4-methoxybenzenesulfonyl chloride.

    Amidation Reaction: The sulfonyl chloride intermediate is then reacted with cyclohexylamine to form N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamide.

    Coupling with Glycine Derivative: The final step involves coupling the sulfonamide with a glycine derivative, specifically N-(pyridin-4-ylmethyl)glycine, under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-4-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: 3-chloro-4-hydroxyphenylsulfonyl derivative.

    Reduction: N2-[(3-chloro-4-methoxyphenyl)sulfanyl]-N~2~-cyclohexyl-N-(pyridin-4-ylmethyl)glycinamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-4-ylmethyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-4-ylmethyl)glycinamide exerts its effects depends on its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and thereby influencing biological pathways. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-4-ylmethyl)glycinamide is unique due to the combination of its sulfonyl, cyclohexyl, and pyridinylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C21H26ClN3O4S

Molecular Weight

452.0 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C21H26ClN3O4S/c1-29-20-8-7-18(13-19(20)22)30(27,28)25(17-5-3-2-4-6-17)15-21(26)24-14-16-9-11-23-12-10-16/h7-13,17H,2-6,14-15H2,1H3,(H,24,26)

InChI Key

XCHLNZXNDMDKHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3CCCCC3)Cl

Origin of Product

United States

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